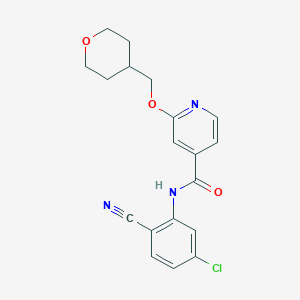

![molecular formula C28H30N4O3 B2407754 5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one CAS No. 941876-67-1](/img/structure/B2407754.png)

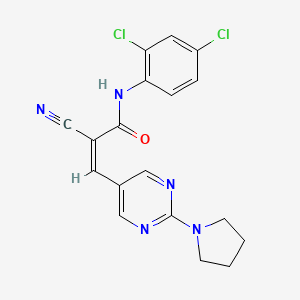

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

The compound “5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4(5H)-one” is a complex organic molecule. It contains a pyrazolo[1,5-a]pyrazin-4(5H)-one core, which is a type of nitrogen-containing heterocyclic compound . This core is substituted with a 4-benzylpiperidin-1-yl group and a 4-ethoxyphenyl group .

Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazolo[1,5-a]pyrazin-4(5H)-one core, along with the 4-benzylpiperidin-1-yl and 4-ethoxyphenyl substituents . The exact three-dimensional structure would depend on the specific stereochemistry at each chiral center in the molecule .Aplicaciones Científicas De Investigación

Antimitotic Agents

Studies have highlighted the significance of certain compounds in acting as antimitotic agents. For instance, research on chiral isomers of ethyl [5-amino-1,2-dihydro-3-(4-hydroxyphenyl)-2-methylpyrido[3,4-b]pyrazin-7-yl]carbamate demonstrated notable activity in biological systems, with the S-isomer being more potent than the R-isomer. These findings suggest a potential avenue for developing therapeutic agents targeting mitotic processes in cancer cells (C. Temple & G. Rener, 1992).

Synthesis of Novel Compounds

Another study focused on the synthesis of novel pyrazolo[4,3-e]-1,2,4-triazolo-[1,5-c]pyrimidine derivatives, aiming to obtain potent and selective antagonists for the A2A adenosine receptor. This work underlines the chemical versatility of these compounds and their potential applications in designing new therapeutic agents (Lingyun Xiao et al., 2008).

Herbicidal Activity

The herbicidal activity of pyrazole benzophenone derivatives, targeting 4-hydroxyphenylpyruvate dioxygenase, exemplifies the agricultural application of such compounds. Certain derivatives showed promising herbicidal activity against barnyard grass, indicating the potential for developing new herbicides (Ying Fu et al., 2017).

Antimicrobial and Antitubercular Agents

Research into benzene sulfonamide pyrazole oxadiazole derivatives has unveiled their potential as antimicrobial and antitubercular agents. Docking simulations and primary assessments demonstrated significant activity against Mycobacterium tuberculosis, showcasing the promise of these compounds in combating bacterial infections (Ramesh M. Shingare et al., 2022).

Anti-Tumor Activity

The synthesis of novel pyrazolopyrimidopyridazinones with potent and selective phosphodiesterase 5 (PDE5) inhibitory activity highlighted their potential as agents for treating erectile dysfunction. Such studies indicate the broader applicability of these compounds in addressing various health disorders, including cancer (Maria Paola Giovannoni et al., 2006).

Mecanismo De Acción

The mechanism of action of this compound would depend on its intended use. For example, if it were developed as a drug, its mechanism of action would depend on the specific biological target it interacts with . Without specific information about its intended use or biological activity, it’s difficult to predict its mechanism of action .

Safety and Hazards

Propiedades

IUPAC Name |

5-[2-(4-benzylpiperidin-1-yl)-2-oxoethyl]-2-(4-ethoxyphenyl)pyrazolo[1,5-a]pyrazin-4-one |

Source

|

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C28H30N4O3/c1-2-35-24-10-8-23(9-11-24)25-19-26-28(34)31(16-17-32(26)29-25)20-27(33)30-14-12-22(13-15-30)18-21-6-4-3-5-7-21/h3-11,16-17,19,22H,2,12-15,18,20H2,1H3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

WGLRQVILRPNPNZ-UHFFFAOYSA-N |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CCOC1=CC=C(C=C1)C2=NN3C=CN(C(=O)C3=C2)CC(=O)N4CCC(CC4)CC5=CC=CC=C5 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C28H30N4O3 |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

470.6 g/mol |

Source

|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![9-(4-Butoxyphenyl)-3-[(4-methoxybenzyl)sulfanyl]pyrazolo[1,5-a][1,2,4]triazolo[3,4-c]pyrazine](/img/no-structure.png)

![N-(5-allyl-3,3-dimethyl-4-oxo-2,3,4,5-tetrahydrobenzo[b][1,4]oxazepin-8-yl)-2-(o-tolyloxy)acetamide](/img/structure/B2407676.png)

![1-[3-Chloro-5-(trifluoromethyl)pyridin-2-yl]-4-{1-[(3,5-dimethyl-1,2-oxazol-4-yl)sulfonyl]piperidin-4-yl}-2-methylpiperazine](/img/structure/B2407677.png)

![N-[4-[[3-(6-methoxypyridazin-3-yl)phenyl]sulfamoyl]phenyl]acetamide](/img/structure/B2407679.png)

![3-(Tert-butyl)-2-(phenylsulfonyl)indeno[3,2-C]pyrazol-4-one](/img/structure/B2407680.png)

![4-(4-ethoxyphenyl)-6-(3-methoxypropyl)-3,4,6,7-tetrahydro-1H-pyrrolo[3,4-d]pyrimidine-2,5-dione](/img/structure/B2407685.png)

![6-Cyclopentyl-4,7-dimethyl-2-(2-morpholin-4-ylethyl)purino[7,8-a]imidazole-1,3-dione](/img/structure/B2407686.png)